Formaldehyde cresol Formaldehyde cresol
Brand Name: Vulcanchem
CAS No.: 25053-96-7
VCID: VC1682194
InChI: InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2
SMILES: CC1=CC=CC=C1O.C=O
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol

Formaldehyde cresol

CAS No.: 25053-96-7

Cat. No.: VC1682194

Molecular Formula: C8H10O2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Formaldehyde cresol - 25053-96-7

Specification

CAS No. 25053-96-7
Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
IUPAC Name formaldehyde;2-methylphenol
Standard InChI InChI=1S/C7H8O.CH2O/c1-6-4-2-3-5-7(6)8;1-2/h2-5,8H,1H3;1H2
Standard InChI Key VOOLKNUJNPZAHE-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1O.C=O
Canonical SMILES CC1=CC=CC=C1O.C=O

Introduction

Chemical Composition and Structure

Basic Components

Formaldehyde cresol is primarily composed of two main components: formaldehyde and cresol. In its typical dental formulation, formocresol contains approximately 19% formaldehyde and 35% cresol, along with other constituents . The compound represents a combination of the aldehyde functionality of formaldehyde with the phenolic properties of cresol isomers.

Chemical Properties of Components

Cresol exists in three isomeric forms (ortho, meta, and para), each with distinct physical and chemical properties. The physical and chemical properties of these cresol isomers are summarized in Table 1.

Table 1: Physical and Chemical Properties of Cresol Isomers

Propertyo-Cresolm-Cresolp-CresolMixture of o-, p-, and m-cresol
Molecular weight108.14108.14108.14108.14
Physical stateSolidLiquidSolidLiquid
ColorWhite crystals that darken with ageColorless to yellowishNo dataColorless, yellowish, brownish-yellow, or pinkish
Melting point30.944 °C12.22 °C34.739 °C11–35 °C
Boiling point (1 atm)191.004 °C202.32 °C201.94 °C191–203 °C

These data provide important information about the physical characteristics of the cresol component in formocresol .

Applications in Dentistry

Pulpotomy Procedures

Formaldehyde cresol (formocresol) is primarily used in pediatric dentistry for pulpotomy procedures, which involve the removal of infected pulp tissue from primary teeth. The treatment aims to preserve the remaining pulp tissue while maintaining the tooth's functionality until natural exfoliation occurs .

Mechanism of Action

Formocresol functions through the fixative properties of formaldehyde, which cross-links proteins in the pulpal tissue, and the antimicrobial properties of both formaldehyde and cresol components. When applied to dental pulp tissue, formocresol creates a zone of fixation that effectively seals the remaining pulp tissue and prevents further infection .

Toxicological Profile

Cytotoxicity Studies

Research comparing the cytotoxicity of formocresol and its components on human pulp fibroblasts has provided significant insights into the relative toxicities of these substances. Using serial dilution and agar overlay techniques, studies have determined that formaldehyde is the major component of formocresol responsible for cytotoxic effects on human pulp fibroblasts .

The cytotoxicity of these dental agents follows this sequence:

  • Formocresol and 19% formaldehyde (most toxic)

  • 2.5% glutaraldehyde (intermediate toxicity)

  • 35% cresol (least toxic among those tested)

Quantitatively, 2.5% glutaraldehyde was found to be 15-20 times less toxic than either formocresol or 19% formaldehyde. The cresol component alone was measured to be approximately 40 times less toxic than formaldehyde .

Industrial Applications

Epoxy Resin Systems

Beyond dental applications, cresol-formaldehyde compounds have significant industrial uses, particularly in the production of specialty epoxy resins. O-cresol formaldehyde epoxy resin serves as a key component in various electronic and electrical applications .

Electronic Encapsulation Materials

O-cresol formaldehyde epoxy resin is extensively used as an adhesive in epoxy molding compounds for electronic applications. These applications include:

  • Semiconductor integrated circuit (IC) packaging

  • Large-scale integrated circuit (LIC) encapsulation

  • Encapsulation of electronic components such as capacitors, resistors, transistors, and diodes

  • Laminated products for electrical insulation

  • Special arc protection materials

  • Heat-resistant and insulating materials

The material's reliable performance and straightforward processing characteristics make it particularly valuable for these high-performance electronic applications .

Coating Compositions

Patents describe methods for producing cresol-formaldehyde polymer coating compositions with specialized properties. These coating formulations leverage the chemical reactivity and thermal stability of the cresol-formaldehyde backbone to create durable protective coatings .

Production Methods

Synthesis Approaches

The preparation of cresol-formaldehyde compounds typically involves controlled condensation reactions between cresol isomers and formaldehyde under specific conditions. Patent literature describes improved production methods that address common challenges in traditional synthesis approaches .

Industrial Optimization

Recent developments in o-cresol formaldehyde epoxy resin production have focused on shortening production cycles and reducing problematic byproducts. These optimized methods address issues such as:

  • Excessive reaction times

  • High levels of hydrolyzable chlorine and inorganic chlorine

  • Cost and efficiency concerns

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